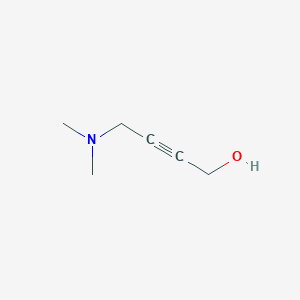

4-(Dimethylamino)but-2-yn-1-ol

Description

Properties

IUPAC Name |

4-(dimethylamino)but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXCIUVDXLQDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328769 | |

| Record name | 4-(dimethylamino)but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-26-3 | |

| Record name | 4-(dimethylamino)but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Dimethylamino)but-2-yn-1-ol

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)but-2-yn-1-ol

Abstract

This compound is a valuable bifunctional molecule featuring an amino alcohol and an alkyne group, rendering it a versatile intermediate in advanced organic synthesis.[1] Its structure is a cornerstone for building more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic route to this compound, focusing on the copper-catalyzed Mannich-type reaction involving propargyl alcohol, formaldehyde, and dimethylamine. We will delve into the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that govern reaction efficiency and yield. This document is intended for researchers and process chemists in the drug development and fine chemical industries, offering expert insights into the practical execution and optimization of this important transformation.

Introduction: Strategic Importance of this compound

The propargylamine motif is a privileged structural unit found in a wide array of natural products and biologically active compounds.[2] Consequently, the development of efficient and robust methods for the synthesis of functionalized propargylamines is of paramount importance. This compound (CAS No. 14597-26-3)[3] represents a strategically important building block within this class. Its dual functionality—a nucleophilic tertiary amine and a reactive propargylic alcohol—allows for a diverse range of subsequent chemical modifications, including cyclization, coupling, and substitution reactions.[1]

While several general strategies exist for synthesizing propargylamines, such as the transition-metal-catalyzed three-component coupling of aldehydes, amines, and alkynes (A³ coupling), the specific is most effectively achieved through a variation of the classic Mannich reaction.[4][5][6] This approach offers an atom-economical and convergent pathway from simple, commercially available starting materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [3] |

| Molecular Weight | 113.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 14597-26-3 | [3] |

| Appearance | Colorless to yellow liquid | Inferred from related compounds |

| Boiling Point | 231-232 °C (for diethyl analogue) | |

| Density | 0.952 g/mL at 25 °C (for diethyl analogue) |

Core Synthesis: The Acetylenic Mannich Reaction

The is a classic example of an aminoalkylation reaction, condensing an active acetylenic hydrogen with formaldehyde and a secondary amine.[7][8] This one-pot, three-component reaction is highly efficient and demonstrates the power of multicomponent reactions in rapidly building molecular complexity.

Mechanistic Deep Dive

The reaction mechanism proceeds through two key stages: the formation of an electrophilic iminium ion and its subsequent interception by a nucleophilic acetylide species.[7][8] The use of a copper catalyst is crucial for activating the alkyne component.[9]

-

Formation of the Iminium Ion: Dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration yield a highly reactive electrophile, the N,N-dimethylmethaniminium ion (an Eschenmoser salt precursor).[7][10]

-

Formation of the Copper Acetylide: In the presence of a copper(II) salt, the terminal alkyne of propargyl alcohol is deprotonated under mildly basic conditions. The resulting acetylide coordinates with the copper ion, forming a copper(I) acetylide intermediate. This step is critical, as the copper acetylide is a significantly more potent nucleophile than the parent alkynide anion.[9]

-

Carbon-Carbon Bond Formation: The nucleophilic carbon of the copper acetylide attacks the electrophilic carbon of the iminium ion. This step forms the key C-C bond and constructs the backbone of the target molecule, yielding this compound after workup.[2][7]

Caption: Figure 1: Catalytic Cycle for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the copper-catalyzed aminomethylation of propargylic alcohols.[9] It has been optimized for safety, yield, and reproducibility.

Materials and Reagents

Table 2: Required Reagents and Materials

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |

| Propargyl Alcohol | 107-19-7 | 56.06 | 1.0 mol | Purity >99% |

| Dimethylamine | 124-40-3 | 45.08 | 1.2 mol | Typically used as a 40% aqueous solution |

| Formalin | 50-00-0 | 30.03 | 1.6 mol | 37-40% aqueous solution |

| Copper(II) Sulfate | 7758-98-7 | 159.61 | 0.03 mol | Anhydrous or pentahydrate |

| Sulfuric Acid | 7664-93-9 | 98.08 | As needed | 50% solution for pH adjustment |

| Water | 7732-18-5 | 18.02 | ~100 mL | Deionized |

Equipment Setup

A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dry-ice reflux condenser, and a dropping funnel. The flask is placed in a heating mantle with temperature control.

Caption: Figure 2: Reaction Apparatus.

Step-by-Step Synthesis Procedure

-

Amine Preparation: In the 1L flask, dissolve dimethylamine (1.2 moles) in 80 mL of water. Carefully adjust the solution pH to ~9 by the dropwise addition of a 50% sulfuric acid solution while stirring.

-

Reagent Addition: To this solution, add the formalin solution (1.6 moles) followed by the propargyl alcohol (1.0 mole).

-

Catalyst Introduction: Prepare a solution of copper(II) sulfate (5 g) in 50 mL of water and add it to the main reaction vessel.

-

Final pH Adjustment: The pH of the mixture is critical.[9] Adjust the pH to 8.4 by adding a small amount of excess dimethylamine solution. A greenish precipitate may form.

-

Reaction Execution: Heat the reaction mixture to 80°C under reflux with vigorous stirring. The reaction progress can be visually monitored. The initial greenish precipitate will gradually turn yellow (indicating the formation of the copper propargylate) and will subsequently be replaced by the deposition of metallic copper, which signals the reaction's progression towards completion.[9] This process typically takes around 55-60 minutes at the optimal pH.[9]

-

Work-up: Once the reaction is complete (as evidenced by the cessation of copper precipitation), cool the mixture to room temperature. Pour the mixture into 300 mL of cold water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[11] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Process Optimization

Purification by Vacuum Distillation

The crude this compound is a high-boiling liquid and is best purified by vacuum distillation.

-

Apparatus: Standard vacuum distillation setup with a short path head is recommended to minimize product loss.

-

Procedure: Place the crude oil in the distillation flask. Slowly apply vacuum and gently heat the flask using an oil bath. Collect the fraction that distills at a constant temperature and pressure.

-

Stability: It is crucial to purify the compound promptly after synthesis, as α,β-unsaturated systems containing tertiary amines can be susceptible to polymerization or degradation over time, especially when exposed to heat or impurities.[12]

Critical Parameter: The Influence of pH

Field experience and literature data confirm that pH is the most critical variable in this synthesis.[9] A systematic study reveals a sharp dependence of reaction time and yield on the pH of the medium.

Table 3: Effect of pH on Reaction Time

| Initial pH | Reaction Time | Outcome |

| > 9.0 | ~60 min | Decreased yield due to potential side reactions. |

| 8.4 (Optimal) | ~55 min | Excellent yield and fast, controllable reaction. [9] |

| < 7.0 | > 34 hours | Reaction is extremely sluggish.[9] |

| 3.0 | No reaction | The acidic conditions prevent the necessary deprotonation of the alkyne and favor the amine salt, inhibiting iminium formation.[9] |

This behavior underscores the necessity of precise pH control. The mildly basic environment is a compromise: it must be basic enough to allow for the deprotonation of the terminal alkyne but not so basic as to cause significant side reactions of formaldehyde.

Conclusion

The via a copper-catalyzed Mannich-type reaction is a robust and efficient method for producing this valuable chemical intermediate. The reaction's success hinges on a well-defined mechanistic pathway that requires the careful orchestration of reagent stoichiometry and, most critically, reaction pH. By adhering to the detailed protocol and understanding the causal relationships between experimental parameters and outcomes, researchers and drug development professionals can reliably produce high-purity material. This guide provides the authoritative grounding and practical insights necessary for the successful implementation of this synthesis in a laboratory or scale-up setting.

References

-

Reddy, K. S., et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. Available from: [Link]

-

Baruah, M., & Deka, M. J. (2018). Three-component coupling for the synthesis of propargylamine and its mechanism. Applied Organometallic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available from: [Link]

-

Lauder, K., et al. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available from: [Link]

-

Borah, M., & Sarma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available from: [Link]

-

Al-Amiery, A. A. (2022). The Mannich Reaction. ResearchGate. Available from: [Link]

-

Gautier, J. A., & Farnum, S. A. (1963). A STUDY OF THE MANNICH REACTION WITH PROPARGYL ALCOHOL. Canadian Journal of Chemistry. Available from: [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

- Google Patents. US3957888A - Process for the manufacture of butynediol.

-

Ataman Kimya. 1,4-BUTYNEDIOL. Available from: [Link]

-

A&A Pharmachem. 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. Available from: [Link]

-

Suzuki, K. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Kyoto University Research Information Repository. Available from: [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]

-

Allery-Chemistry. (2020). The Mannich Reaction. YouTube. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.

-

Wikipedia. Mannich reaction. Available from: [Link]

-

SIELC Technologies. (2018). 4-(Diethylamino)-2-butyn-1-ol. Available from: [Link]

-

Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. ResearchGate. Available from: [Link]

-

Organic Syntheses Procedure. (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H11NO | CID 413857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Dimethylamino)but-2-yn-1-ol (DMABO), a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Possessing both a tertiary amine and a propargylic alcohol, DMABO serves as a valuable building block for the construction of complex molecular architectures. This document delves into its known chemical characteristics, outlines a general synthetic methodology, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure its proper and safe utilization in a laboratory setting.

Introduction

This compound, with the CAS Registry Number 14597-26-3, is a valuable synthetic intermediate characterized by the presence of a dimethylamino group and a terminal hydroxyl group separated by a but-2-yne spacer.[1] This unique arrangement of functional groups imparts a dual reactivity profile, making it an attractive starting material for the synthesis of a wide array of more complex molecules. The nucleophilic dimethylamino group and the versatile alkyne and alcohol functionalities allow for a variety of chemical transformations, including substitution, addition, and coupling reactions. Its structural motif is found within more complex molecules that have been investigated for their biological activity, highlighting its importance in medicinal chemistry.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available database information and by analogy to similar structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14597-26-3 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Note: Some physical properties are inferred based on the structure and properties of analogous compounds due to the limited availability of experimental data for this compound.

Synthesis and Purification

Synthetic Pathway: Mannich-type Reaction

A common and efficient method for the synthesis of propargylamines, including this compound, is the Mannich-type reaction. This reaction involves the condensation of a terminal alkyne (propargyl alcohol in this case), an amine (dimethylamine), and an aldehyde (formaldehyde).

Caption: Synthetic workflow for this compound via a Mannich-type reaction.

Experimental Protocol: General Procedure

The following is a generalized, illustrative protocol. Researchers should consult the primary literature and adapt the procedure based on their specific laboratory conditions and safety protocols.

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dioxane or THF).

-

Addition of Reagents: Propargyl alcohol and an aqueous solution of dimethylamine are added to the solvent.

-

Catalyst Introduction: A catalytic amount of a copper(I) salt (e.g., CuCl or CuI) is introduced.

-

Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermicity of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is worked up by quenching with an appropriate reagent, followed by extraction with an organic solvent.

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups:

-

Dimethylamino Group: This tertiary amine is nucleophilic and basic. It can participate in acid-base reactions to form ammonium salts and can act as a nucleophile in substitution and addition reactions.

-

Alkyne Group: The carbon-carbon triple bond is a site of unsaturation and can undergo various reactions, including:

-

Reduction: Hydrogenation of the alkyne can lead to the corresponding alkene or alkane.

-

Addition Reactions: Electrophilic additions of halogens, hydrogen halides, and other reagents across the triple bond.

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex structures.

-

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group for nucleophilic substitution reactions or be protected during other chemical transformations.

Applications in Research and Drug Development

While specific, widespread applications of this compound in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Propargylamines are a class of compounds with a broad range of biological activities.

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, the related compound 4-(diethylamino)-2-butyn-1-ol is a known impurity and metabolite of Oxybutynin, a medication used to treat overactive bladder.[2] This highlights the relevance of this class of compounds in pharmaceutical development and analysis.

The versatility of this compound allows for its incorporation into a variety of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs. Its ability to participate in diverse chemical reactions makes it a key building block for creating libraries of compounds for high-throughput screening.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water.

Conclusion

This compound is a synthetically valuable molecule with a rich and versatile chemical profile. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of more complex and potentially biologically active compounds. While there is a need for more comprehensive experimental data on its physical and chemical properties, this guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. Adherence to strict safety protocols is paramount when handling this and related chemical substances.

References

-

LookChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)but-2-en-1-ol. Retrieved from [Link]

-

PMC. (n.d.). Controlled Synthesis of Oligomers Containing Main‐Chain B(sp2)‐B(sp2) Bonds. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

ResearchGate. (2022, December 13). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). N,N-Dimethylamino-Functionalized Basic Ionic Liquid Catalyzed One-Pot Multicomponent Reaction for the Synthesis of 4H-Benzo[b]pyran Derivatives under Solvent-Free Condition. Retrieved from [Link]

-

YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

-

MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

Sources

Unraveling the Molecular Intricacies of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide to Elucidating its Mechanism of Action

Introduction

4-(Dimethylamino)but-2-yn-1-ol (DMAB) is a versatile synthetic building block characterized by its unique molecular architecture, which incorporates both an alkyne and an amino alcohol functional group.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and drug discovery.[1] While its synthetic utility is well-documented, the precise biological mechanism of action of DMAB remains an area of active investigation. Preliminary research suggests a spectrum of potential biological activities, including anti-inflammatory and anticancer effects, which are likely mediated through interactions with specific molecular targets such as enzymes and receptors.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action of this compound. We will delve into a hypothetical, yet scientifically plausible, dual mechanism of action and present a detailed, field-proven experimental roadmap to investigate and validate it. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, thereby empowering researchers to rigorously interrogate the molecular pharmacology of this intriguing small molecule.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the chemical structure of DMAB, we propose a dual mechanism of action:

-

Mechanism-Based Enzyme Inhibition: The presence of a propargyl alcohol moiety suggests that DMAB may act as a mechanism-based inhibitor of a specific enzyme, which we will refer to as "Target Enzyme X". Such inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that covalently binds to and inactivates the enzyme.

-

Receptor Modulation: The dimethylamino group, a common feature in many neuropharmacological agents, suggests that DMAB could interact with and modulate the activity of a G-protein coupled receptor (GPCR), hereafter referred to as "Receptor Y".

This dual-action hypothesis provides a robust framework for a thorough investigation into the biological effects of DMAB.

Part 1: Investigating Mechanism-Based Enzyme Inhibition

Initial Screening for Enzyme Inhibition

The first step is to identify potential enzyme targets. A broad panel of enzymes should be screened for inhibition by DMAB. Based on structural similarities to known enzyme inhibitors, initial candidates for "Target Enzyme X" could include monoamine oxidases (MAOs), cytochrome P450 enzymes, or specific histone demethylases.

In Vitro Enzyme Inhibition Kinetics

Once a putative target enzyme is identified, detailed kinetic studies are essential to characterize the nature of the inhibition.

Experimental Protocol: Enzyme Inhibition Assay

-

Reagents and Materials:

-

Purified "Target Enzyme X"

-

Substrate for "Target Enzyme X"

-

This compound (DMAB)

-

Assay buffer

-

96-well microplates

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare a series of DMAB dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and the DMAB dilutions.

-

Pre-incubate the enzyme with DMAB for varying time points (0, 5, 15, 30, and 60 minutes) to assess time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Determine the initial reaction velocities for each DMAB concentration and pre-incubation time.

-

-

Data Analysis:

-

Plot the initial velocities against the substrate concentration to generate Michaelis-Menten plots.

-

Use non-linear regression to determine the apparent Vmax and Km values.

-

Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[2]

-

To investigate mechanism-based inhibition, assess for time-dependent, irreversible inhibition that is not reversed by dialysis.

-

Table 1: Hypothetical Kinetic Data for DMAB Inhibition of "Target Enzyme X"

| DMAB (µM) | Apparent Vmax (µmol/min) | Apparent Km (µM) | Inhibition Type |

| 0 | 100 | 10 | - |

| 1 | 100 | 25 | Competitive |

| 5 | 100 | 70 | Competitive |

| 10 | 100 | 150 | Competitive |

dot

Caption: Workflow for investigating mechanism-based enzyme inhibition.

Part 2: Elucidating Receptor Modulation

Receptor Binding Profile

To identify "Receptor Y," DMAB should be screened against a panel of GPCRs. Commercial services offer comprehensive binding assays for a wide range of receptors.

Experimental Protocol: Radioligand Binding Assay

-

Reagents and Materials:

-

Cell membranes expressing "Receptor Y"

-

Radiolabeled ligand for "Receptor Y" (e.g., [3H]-ligand)

-

This compound (DMAB)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of DMAB dilutions.

-

In test tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or DMAB dilutions.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DMAB.

-

Use non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Functional Cellular Assays

Once binding to "Receptor Y" is confirmed, functional assays are necessary to determine if DMAB acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Assay (for Gs or Gi coupled receptors)

-

Reagents and Materials:

-

Cells expressing "Receptor Y"

-

DMAB

-

Known agonist for "Receptor Y"

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

For agonist testing: Treat the cells with varying concentrations of DMAB.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of DMAB before adding a known agonist.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of DMAB.

-

For agonist activity, determine the EC50 value.

-

For antagonist activity, determine the IC50 value and perform a Schild analysis to determine the pA2 value.

-

dot

Caption: Hypothesized signaling pathway for Receptor Y modulation by DMAB.

Part 3: Integrated Target Validation in a Cellular Context

To confirm that the observed cellular effects of DMAB are indeed mediated by "Target Enzyme X" and "Receptor Y," target validation experiments are crucial.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells.[3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

-

Reagents and Materials:

-

Intact cells

-

DMAB

-

Lysis buffer

-

Antibodies against "Target Enzyme X" and "Receptor Y"

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treat cells with DMAB or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by Western blotting using antibodies specific for the target proteins.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the percentage of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of DMAB indicates target engagement.

-

Target Knockdown/Knockout

Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target proteins can confirm their role in the cellular response to DMAB.[4][5]

Experimental Protocol: siRNA-mediated Knockdown

-

Reagents and Materials:

-

Cells

-

siRNA targeting "Target Enzyme X" or "Receptor Y"

-

Control siRNA

-

Transfection reagent

-

DMAB

-

Cell-based assay to measure a functional outcome (e.g., cell viability, cytokine production)

-

-

Procedure:

-

Transfect cells with target-specific siRNA or control siRNA.

-

After allowing time for protein knockdown, treat the cells with DMAB.

-

Perform the cell-based functional assay.

-

-

Data Analysis:

-

Compare the effect of DMAB in cells with and without target knockdown.

-

A diminished response to DMAB in the knockdown cells would confirm that the target protein is necessary for the compound's activity.

-

Conclusion

The multifaceted nature of small molecule pharmacology necessitates a rigorous and systematic approach to elucidate the mechanism of action. This guide has provided a comprehensive framework for investigating the hypothetical dual action of this compound as both a mechanism-based enzyme inhibitor and a GPCR modulator. By employing a combination of in vitro biochemical assays, cell-based functional screens, and robust target validation techniques, researchers can build a strong, evidence-based understanding of how this compound exerts its biological effects. The methodologies and logical workflows presented herein are not only applicable to DMAB but can also be adapted to unravel the mechanisms of other novel small molecules, ultimately accelerating the journey from a promising compound to a well-characterized pharmacological tool or therapeutic agent.

References

-

Target Identification and Validation (Small Molecules) - University College London. (URL: [Link])

-

Determining target engagement in living systems - PMC - NIH. (URL: [Link])

-

Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support - AntBio. (URL: [Link])

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (URL: [Link])

-

A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])

-

Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (URL: [Link])

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (URL: [Link])

-

Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (URL: [Link])

-

This compound | C6H11NO | CID 413857 - PubChem. (URL: [Link])

-

4-(Methylamino)but-2-en-1-ol - PubChem. (URL: [Link])

-

4-(Diethylamino)-2-butyn-1-ol - PubChem - NIH. (URL: [Link])

-

(Z)-4-(dimethylamino)but-2-en-1-ol - PubChem. (URL: [Link])

-

Discovery of 4-(dimethylamino)quinazolines as potent and selective antagonists for the melanin-concentrating hormone receptor 1 - PubMed. (URL: [Link])

-

Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (URL: [Link])

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. (URL: [Link])

-

Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol for Researchers and Drug Development Professionals

Introduction: A Multifunctional Synthetic Intermediate

4-(Dimethylamino)but-2-yn-1-ol, with the CAS number 14597-26-3, is a valuable bifunctional molecule incorporating a tertiary amine, a hydroxyl group, and an internal alkyne.[1] This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry.[2] Its structural features allow for a wide range of chemical transformations, making it a key component in the strategic design of novel therapeutic agents and other biologically active compounds. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14597-26-3 | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Synthesis of this compound: The Mannich Reaction

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This powerful three-component condensation reaction involves an amine (dimethylamine), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton, in this case, the terminal alkyne of propargyl alcohol.

Mechanistic Insights

The Mannich reaction proceeds through the formation of a highly electrophilic iminium ion, often referred to as the Eschenmoser's salt precursor, from the reaction of dimethylamine and formaldehyde. The propargyl alcohol, in the presence of a copper(I) catalyst, forms a copper acetylide, which then acts as the nucleophile, attacking the iminium ion to form the desired product.

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure for the synthesis of this compound, based on the synthesis of its diethylamino analog.

Materials:

-

Paraformaldehyde

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Propargyl alcohol

-

Copper(II) acetate (or another suitable copper catalyst)

-

Dioxane (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment and workup)

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a mixture of paraformaldehyde, dimethylamine, and copper(II) acetate in dioxane is prepared.

-

Initial Heating: The mixture is heated to approximately 60-65 °C.

-

Addition of Propargyl Alcohol: After a short period of heating, propargyl alcohol is added to the reaction mixture.

-

Reaction Monitoring: The reaction is maintained at 60-65 °C and monitored for completion by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

The aqueous layer is then basified with a sodium hydroxide solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations.

Reactions of the Alkyne Moiety

-

Reduction: The carbon-carbon triple bond can be selectively reduced. Hydrogenation with a Lindlar catalyst will yield the corresponding (Z)-alkene, (Z)-4-(dimethylamino)but-2-en-1-ol, while reduction with sodium in liquid ammonia will produce the (E)-alkene. Complete reduction to the corresponding alkane, 4-(dimethylamino)butan-1-ol, can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere.[2]

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (a "click" reaction) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are instrumental in the construction of heterocyclic systems.

-

Coupling Reactions: As a terminal alkyne precursor (via deprotection if necessary), it can undergo Sonogashira coupling with aryl or vinyl halides to introduce aromatic or vinylic substituents.

Reactions of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(dimethylamino)but-2-ynal, or further to the carboxylic acid, 4-(dimethylamino)but-2-ynoic acid, using appropriate oxidizing agents.[2]

-

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is particularly relevant in the synthesis of pharmaceuticals like Oxybutynin.

-

Alkylation/Etherification: Conversion of the alcohol to its corresponding alkoxide allows for alkylation to form ethers.

Reactions Involving the Amino Group

-

Quaternization: The tertiary amine can be alkylated with alkyl halides to form quaternary ammonium salts. These salts can be useful as phase-transfer catalysts or can undergo elimination reactions.

-

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide, which can have interesting biological properties or serve as a synthetic intermediate.

Caption: Key chemical transformations of this compound.

Applications in Drug Development: The Case of Oxybutynin

A prime example of the utility of 4-(dialkylamino)but-2-yn-1-ols in pharmaceutical synthesis is their role as a key intermediate in the production of Oxybutynin. Oxybutynin is an anticholinergic medication used to treat overactive bladder.[3]

The synthesis of Oxybutynin involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)but-2-yn-1-ol (a close analog of the title compound). This reaction highlights the importance of the hydroxyl functionality of the butynol derivative in forming the final drug molecule. While the commercially used intermediate is the diethylamino analog, the same synthetic strategy is applicable using this compound to produce the corresponding dimethylamino analog of Oxybutynin.

Spectral Characterization

While a publicly available, comprehensive set of experimental spectra for this compound is not readily found, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group, a triplet for the methylene protons adjacent to the hydroxyl group, and a triplet for the methylene protons adjacent to the dimethylamino group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two methyl carbons of the dimethylamino group, the two methylene carbons, and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretching absorptions (around 2800-3000 cm⁻¹), and a weak absorption for the C≡C triple bond (around 2200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

Based on the safety data for analogous compounds such as 4-(diethylamino)but-2-yn-1-ol, this compound should be handled with care in a well-ventilated laboratory environment.[3][4] It is likely to be a skin and eye irritant.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors or mists.

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a synthetically valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a diverse range of chemical modifications, making it an attractive starting material for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage its full potential in their work.

References

Sources

An In-Depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)but-2-yn-1-ol, a versatile building block in organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its structural class, propargylamines, has been a subject of chemical exploration for decades. This guide delves into the probable synthetic origins rooted in established methodologies like the Mannich reaction, its detailed physicochemical and spectroscopic properties, and its contemporary applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research.

Introduction: A Molecule of Untapped Potential

This compound, with the CAS Number 14597-26-3, is an organic compound featuring a propargyl alcohol and a dimethylamino group.[1] This unique combination of functional groups—a reactive terminal alkyne and a nucleophilic tertiary amine—renders it a valuable and versatile intermediate in synthetic organic chemistry.[2] Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[2][3] While not a household name in the annals of chemistry, this molecule represents a class of compounds, the aminoalkynes, that have played a crucial role in the development of modern synthetic strategies.

Historical Context and Presumed Discovery

The exact date and the researchers responsible for the first synthesis of this compound are not prominently documented in accessible historical records. However, the synthesis of related acetylenic amines and alcohols dates back to the mid-20th century, with significant research into their preparation and properties.[4][5] The likely origin of this compound can be traced to the development of fundamental organic reactions, most notably the Mannich reaction.

The Mannich reaction, named after Carl Mannich, is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a "Mannich base," which is a β-amino-carbonyl compound.[6][7] A variation of this reaction, often referred to as the A³ coupling (aldehyde-alkyne-amine), is a cornerstone for the synthesis of propargylamines.[5] It is highly probable that this compound was first synthesized through a Mannich-type reaction involving propargyl alcohol, formaldehyde, and dimethylamine.

Conceptual Historical Synthesis Pathway

Caption: Conceptual pathway for the historical synthesis of this compound via a Mannich-type reaction.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| CAS Number | 14597-26-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | Not explicitly available, but related compounds suggest it is relatively high boiling. | |

| Solubility | Miscible with water and common organic solvents. | [8] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-CH₂-OH: A signal coupled to the adjacent alkyne proton (if coupling is resolved).

-

-C≡C-H: A characteristic signal for the acetylenic proton.

-

-N(CH₃)₂: A sharp singlet corresponding to the six equivalent protons of the two methyl groups.

-

-CH₂-N: A signal coupled to the adjacent alkyne proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton.

-

-C-OH: A signal in the downfield region typical for a carbon attached to an oxygen atom.

-

-C≡C-: Two distinct signals for the sp-hybridized carbons of the alkyne.

-

-N(CH₃)₂: A signal for the methyl carbons.

-

-CH₂-N: A signal for the methylene carbon attached to the nitrogen.

IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of the key functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C-N stretch: A band in the fingerprint region, typically around 1000-1250 cm⁻¹.

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹.

Modern Synthetic Methodologies

While the historical synthesis likely relied on a classical Mannich reaction, modern organic synthesis offers more refined and efficient methods for the preparation of propargylamines like this compound. The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a prominent example.[5] This reaction is often catalyzed by various metal salts, with copper and silver being common choices.[9]

Experimental Protocol: A³ Coupling for Propargylamine Synthesis (General)

This protocol provides a general framework for the synthesis of propargylamines, which can be adapted for the specific synthesis of this compound.

Materials:

-

Aldehyde (e.g., formaldehyde or its equivalent)

-

Terminal Alkyne (e.g., propargyl alcohol)

-

Amine (e.g., dimethylamine)

-

Catalyst (e.g., CuI, AgI)

-

Solvent (e.g., water, toluene, or solvent-free)

Procedure:

-

To a reaction vessel, add the aldehyde, amine, and solvent (if applicable).

-

Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion intermediate.

-

Add the terminal alkyne and the catalyst to the reaction mixture.

-

The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield the pure propargylamine.

A³ Coupling Workflow

Caption: A generalized workflow for the synthesis of propargylamines via the A³ coupling reaction.

Applications in Organic Synthesis and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[2] Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

-

Synthesis of Heterocycles: The alkyne and amine functionalities can participate in various cyclization reactions to form a diverse array of nitrogen-containing heterocycles, such as pyrroles, pyridines, and other fused ring systems.[3] These structural motifs are frequently found in pharmaceuticals and other biologically active compounds.

-

Pharmaceutical Intermediates: Propargylamines are key building blocks in the synthesis of numerous pharmaceutical agents. While specific drugs derived directly from this compound are not widely reported, its structural analogue, 4-(diethylamino)-2-butyn-1-ol, is a known metabolite and impurity of Oxybutynin, a medication used to treat overactive bladder.[10]

-

Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific conjugation of this building block to other molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic building blocks. While its own history may be understated, the chemical principles behind its synthesis and the vast potential of its reactivity are well-established. For researchers in organic synthesis and drug development, this molecule and its class of propargylamines offer a powerful and versatile platform for the creation of novel and complex molecular structures with potential applications in medicine and materials science. Further exploration into the reactivity and applications of this compound is warranted and holds the promise of new discoveries.

References

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (2023, December 1). Mannich reaction. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved January 15, 2026, from [Link]

- Coffman, D. D., & Hasek, W. C. (1956). Allenic and Acetylenic Amines from Vinylacetylene. Journal of the American Chemical Society, 78(13), 2977–2978.

- Meister, P. D., & Hein, D. W. (1952). Acetylenic Amines. I. Preparation and Base Strengths of Certain Tertiary Acetylenic Amines. The Journal of Organic Chemistry, 17(8), 1141–1146.

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.

- Shaibakova, M. G., Titova, I. G., Makhmudiyarov, G. A., Ibragimov, A. G., & Dzhemilev, U. M. (2010). Synthesis of 2,3-acetylenic amines by aminomethylation of acetylenes with geminal diamines. Russian Journal of Organic Chemistry, 46(1), 43–48.

-

Scribd. (n.d.). Synthesis and Applications of 2-Oxazolidones. Retrieved January 15, 2026, from [Link]

- MDPI. (2019). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 24(15), 2788.

-

ChemSynthesis. (n.d.). 4-diethylamino-butan-2-one. Retrieved January 15, 2026, from [Link]

- IntechOpen. (2018). Acetylenic Epoxy Fatty Acids: Chemistry, Synthesis and Their Pharmaceutical Applications.

Sources

- 1. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols | Semantic Scholar [semanticscholar.org]

- 2. 4-(Diethylamino)-2-butyn-1-ol | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.nauka-nanrk.kz [journals.nauka-nanrk.kz]

- 7. This compound | C6H11NO | CID 413857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(Methylamino)but-2-en-1-ol | C5H11NO | CID 53426727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide for Drug Discovery

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

To the discerning researcher, the molecule 4-(Dimethylamino)but-2-yn-1-ol (DMAB) presents a compelling enigma. At first glance, it is a simple amino alcohol, yet its inherent functionalities—a nucleophilic tertiary amine, a reactive propargyl alcohol moiety, and a rigid alkynyl backbone—render it a highly versatile scaffold for the synthesis of complex, biologically active molecules. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific inquiry itself: starting from the known and venturing into the speculative, all while grounded in the principles of synthetic chemistry and pharmacology. Our exploration will focus on the most established application of DMAB as a precursor to potent muscarinic receptor modulators, while also critically examining the nascent and largely indirect evidence for its potential in oncology and inflammatory diseases. This document is intended for the hands-on researcher, providing not just a summary of findings, but a practical guide to harnessing the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound, a small molecule with the molecular formula C₆H₁₁NO, possesses a unique combination of functional groups that are key to its reactivity and potential biological applications.[1] The presence of a tertiary amine and a primary alcohol separated by a butynyl spacer makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14597-26-3 | PubChem[1] |

| SMILES | CN(C)CC#CCO | PubChem[1] |

| LogP | -0.4 | PubChem[1] |

The Cornerstone Application: A Precursor to Muscarinic Receptor Ligands

The most significant and well-documented application of DMAB and its analogs is in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands. These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in regulating a vast array of physiological functions, making them attractive targets for therapeutic intervention in a variety of diseases.

The Muscarinic Receptor Family: A Primer

The muscarinic receptor family consists of five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[2]

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C and leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C.

-

M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP). They also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

This differential signaling provides the basis for the development of subtype-selective ligands to achieve targeted therapeutic effects with fewer side effects.

Synthetic Strategy: From DMAB to Muscarinic Agonists

DMAB serves as a crucial starting material for the synthesis of a class of muscarinic agonists characterized by a tertiary amine and an ester or ether linkage separated by a butynyl spacer. The synthesis of these compounds generally involves the esterification or etherification of the hydroxyl group of DMAB with a suitable carboxylic acid or alcohol, respectively.

Below is a representative, step-by-step protocol for the synthesis of a hypothetical muscarinic agonist from DMAB. This protocol is based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of a Hypothetical Muscarinic Agonist

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (e.g., a heterocyclic carboxylic acid known to interact with the orthosteric site of a muscarinic receptor) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

-

Esterification with DMAB: To the activated ester solution, add this compound (DMAB) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted DMAB and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure muscarinic agonist.

-

Characterization: Characterize the final compound by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Caption: Synthetic workflow for a muscarinic agonist from DMAB.

Pharmacological Evaluation of DMAB-Derived Muscarinic Agonists

The pharmacological activity of newly synthesized compounds should be assessed through a series of in vitro and in vivo assays to determine their affinity, efficacy, and selectivity for the different muscarinic receptor subtypes.

Experimental Protocol: In Vitro Pharmacological Evaluation

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the synthesized compounds for each muscarinic receptor subtype (M1-M5).

-

Procedure:

-

Prepare cell membrane homogenates from cell lines stably expressing each human muscarinic receptor subtype.

-

Incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To determine the efficacy (EC₅₀ and Emax) of the compounds as agonists or antagonists at each receptor subtype.

-

Procedure for M1, M3, M5 Receptors (Calcium Mobilization Assay):

-

Load cells expressing the M1, M3, or M5 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of the test compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Plot the response against the compound concentration to determine the EC₅₀ and Emax values.

-

-

Procedure for M2, M4 Receptors (cAMP Assay):

-

Pre-treat cells expressing the M2 or M4 receptor with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Add varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the EC₅₀ and Emax values.

-

-

Caption: Workflow for in vitro pharmacological evaluation.

Exploring the Frontiers: Potential Anticancer and Anti-inflammatory Activities

While the role of DMAB as a precursor for muscarinic ligands is well-established, its potential as a standalone therapeutic agent or as a scaffold for other classes of drugs is less explored. The existing literature provides some tantalizing but indirect hints at potential anticancer and anti-inflammatory activities, primarily through studies on structurally related amino alcohols. It is crucial to approach these findings with scientific rigor, acknowledging the structural differences and the speculative nature of these potential applications for DMAB itself.

Putative Anticancer Activity: A Critical Look at the Evidence

There is currently no direct evidence in the scientific literature demonstrating the anticancer activity of this compound. However, studies on other amino alcohol derivatives have shown promising results against various cancer cell lines. For instance, some β-amino alcohols have exhibited cytotoxic effects.[3] It is hypothesized that the amino and hydroxyl groups can interact with biological targets, but the specific mechanisms for aminobutynol derivatives are not well understood.

It is imperative to conduct direct in vitro and in vivo studies on DMAB and its close derivatives to validate any potential anticancer activity.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Viability Assay (MTT or SRB Assay):

-

Objective: To assess the cytotoxic effect of DMAB on a panel of human cancer cell lines.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of DMAB for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

-

Potential Anti-inflammatory Effects: An Area for Future Investigation

Similar to its anticancer potential, the anti-inflammatory activity of DMAB has not been directly investigated. However, the broader class of amino alcohols has been explored for anti-inflammatory properties.[4] For example, some long-chain 2-amino-alcohols have shown inhibition of carrageenan-induced paw edema in rats.[4] The mechanism of action is thought to involve the modulation of inflammatory pathways, but further research is needed.

Direct investigation into the anti-inflammatory effects of DMAB is warranted to determine its potential in this therapeutic area.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the in vivo anti-inflammatory activity of DMAB in a rat model of acute inflammation.

-

Procedure:

-

Acclimatize male Wistar rats for one week.

-

Administer DMAB or a vehicle control intraperitoneally or orally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.

-

After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Safety and Toxicological Profile

Hazard Identification for 4-(Diethylamino)but-2-yn-1-ol:

-

Acute Toxicity (Oral): Harmful if swallowed.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. A full toxicological assessment of DMAB is necessary before any advanced preclinical or clinical development.

Conclusion and Future Directions

This compound stands as a molecule of significant interest to the medicinal chemist. Its established role as a versatile precursor for the synthesis of muscarinic receptor modulators provides a solid foundation for its application in drug discovery programs targeting a range of neurological and physiological disorders. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel, subtype-selective muscarinic ligands.

The exploration of its potential anticancer and anti-inflammatory activities is still in its infancy and relies heavily on extrapolation from structurally related compounds. While these preliminary indications are intriguing, they must be met with a healthy dose of scientific skepticism and a commitment to rigorous experimental validation. Future research should focus on:

-

Direct evaluation of the anticancer and anti-inflammatory properties of DMAB and its simple derivatives in a battery of in vitro and in vivo models.

-

Elucidation of the mechanism of action for any observed biological activities.

-

Comprehensive toxicological profiling of DMAB to establish a clear safety profile.

-

Expansion of the synthetic utility of DMAB to create libraries of diverse compounds for screening against a wider range of biological targets.

References

-

PubChem. Compound Summary for CID 82735, 4-(Diethylamino)-2-butyn-1-ol. National Center for Biotechnology Information. [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]

-

PubChem. Compound Summary for CID 413857, this compound. National Center for Biotechnology Information. [Link]

-

Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. MDPI. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. [Link]

-

PubChem. Compound Summary for CID 56962536, (Z)-4-(dimethylamino)but-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Semantic Scholar. [Link]

-

Therapeutically active β-amino alcohols as potent drugs. ResearchGate. [Link]

-

Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed. [Link]

-

Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides. PubMed. [Link]

-

Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

Sources

The Synthetic Versatility of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide to Novel Derivatives

Abstract

4-(Dimethylamino)but-2-yn-1-ol is a richly functionalized propargylic alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a terminal alkyne, a hydroxyl group, and a dimethylamino moiety, offers a trifecta of reactive sites for the construction of diverse and complex molecular scaffolds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic transformations possible with this substrate. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the mechanistic underpinnings that govern these transformations, thereby empowering the reader to leverage this compound in their own synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the demand for novel molecular entities with precisely tailored properties is ever-present. The strategic selection of starting materials is paramount to the efficient and successful synthesis of these target molecules. This compound emerges as a compelling starting point due to the orthogonal reactivity of its functional groups.[1] The terminal alkyne is a gateway to a vast array of transformations, including carbon-carbon bond-forming reactions and cycloadditions. The primary alcohol can be readily oxidized or serve as a nucleophile, while the tertiary amine can act as a base, a nucleophile, or a directing group. This inherent multifunctionality allows for the rapid generation of molecular complexity from a single, readily available precursor.

This guide will be structured to first introduce the core reactivity of the key functional groups and then delve into specific, high-impact synthetic strategies for derivatization. Each section will provide not only the "how" in the form of detailed protocols but also the "why," explaining the mechanistic rationale behind the chosen reagents and conditions.